molecular formula C20H17ClN2O4S B2918393 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE CAS No. 1421445-61-5

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE

Cat. No.: B2918393
CAS No.: 1421445-61-5
M. Wt: 416.88
InChI Key: NIGZGYBFTDORRN-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group and the thiazole ring. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and thiazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZODIOXOL-5-YL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID
  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)ETHYLAMINE

Uniqueness

Compared to similar compounds, 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group and thiazole ring enhances its potential for diverse applications, making it a valuable compound for research and development.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3S} with a molecular weight of approximately 356.87 g/mol. The structure features a benzodioxole moiety linked to a thiazole group through an acetamide bond.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₃S
Molecular Weight356.87 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant anticancer activity. In vitro assays revealed that it effectively inhibits the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Key Findings:

  • Cell Lines Tested: MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values: Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating potent growth inhibition .

The compound likely interacts with specific molecular targets involved in cancer cell signaling. Preliminary docking studies suggest that it binds to the active sites of certain kinases, thereby inhibiting their activity and downstream signaling cascades.

Mechanistic Insights:

  • Target Kinases: Potential inhibition of MEK1/2 kinases has been suggested based on structural similarities with known inhibitors.
  • Pathway Modulation: Down-regulation of phospho-ERK1/2 and p-p70S6K levels observed in treated cells indicates interference with the MAPK pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the benzodioxole and thiazole rings can significantly influence biological activity.

Notable SAR Observations:

  • Benzodioxole Substituents: Modifications at the 5-position enhance binding affinity to target proteins.
  • Thiazole Ring Variations: Different halogen substitutions on the thiazole ring affect cytotoxicity profiles against various cancer cell lines.

Study 1: In Vivo Efficacy

In a xenograft model using BRAF mutant melanoma cells, treatment with the compound resulted in significant tumor regression when administered at doses as low as 10 mg/kg . This study highlights its potential for therapeutic application in specific cancer types.

Study 2: Pharmacokinetics

Pharmacokinetic analyses indicate that the compound has favorable absorption characteristics, with an oral bioavailability exceeding 50%. This suggests that it could be developed for oral administration in clinical settings .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-12-18(28-20(23-12)14-4-2-3-5-15(14)21)9-22-19(24)10-25-13-6-7-16-17(8-13)27-11-26-16/h2-8H,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZGYBFTDORRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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